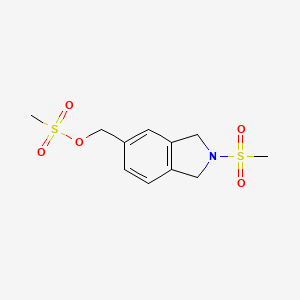
tert-Butyl (R)-(1-hydroxy-5-methylhexan-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various chemical and biological applications. This particular compound is known for its stability and reactivity, making it valuable in synthetic chemistry and other scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. . The reaction conditions usually involve mild temperatures and anhydrous conditions to prevent hydrolysis of the Boc group.
Industrial Production Methods
Industrial production of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate can be achieved through a continuous flow process using microreactor systems. This method is more efficient and sustainable compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Substituted carbamates or ureas.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is used as a protecting group for amines during peptide synthesis . It helps in preventing unwanted side reactions and can be easily removed under acidic conditions.
Biology
In biological research, this compound is used to study enzyme mechanisms and protein modifications. It serves as a model compound for understanding carbamate interactions with biological molecules .
Medicine
In medicine, carbamates are explored for their potential use as prodrugs. The stability and reactivity of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate make it a candidate for drug delivery systems .
Industry
Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its stability and ease of handling make it suitable for large-scale production .
Wirkmechanismus
The mechanism of action of tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate involves its interaction with nucleophiles and electrophiles. The carbamate group can form stable intermediates with various biological targets, including enzymes and proteins . This interaction often leads to the inhibition of enzyme activity or modification of protein function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-Hydroxycarbamate: Similar in structure but with a hydroxylamine group.
tert-Butyl Carbamate: Lacks the hydroxy and methylhexan groups.
tert-Butyl Carbazate: Contains a hydrazine group instead of an amine.
Uniqueness
tert-Butyl ®-(1-hydroxy-5-methylhexan-3-yl)carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly useful in synthetic chemistry and biological research, where precise control over reactions is required.
Eigenschaften
Molekularformel |
C12H25NO3 |
|---|---|
Molekulargewicht |
231.33 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-1-hydroxy-5-methylhexan-3-yl]carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15)/t10-/m0/s1 |
InChI-Schlüssel |
WDNUNTNGUOKMFE-JTQLQIEISA-N |
Isomerische SMILES |
CC(C)C[C@H](CCO)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(CCO)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


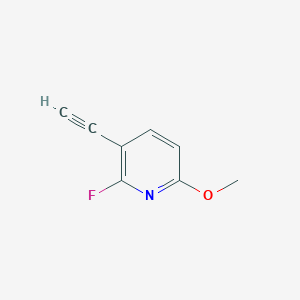
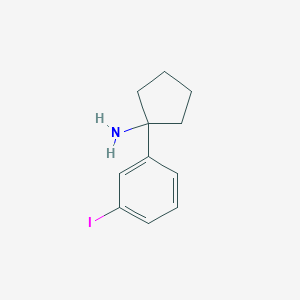
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
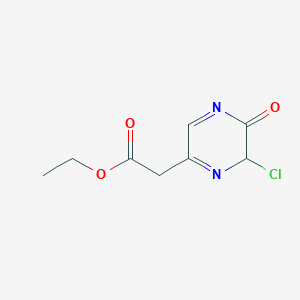
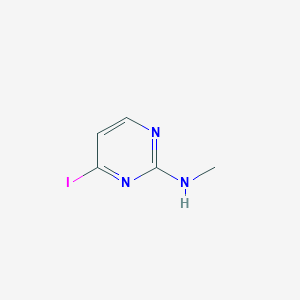
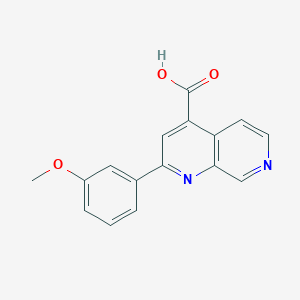

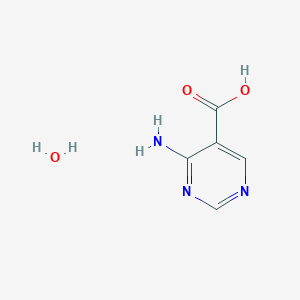
![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
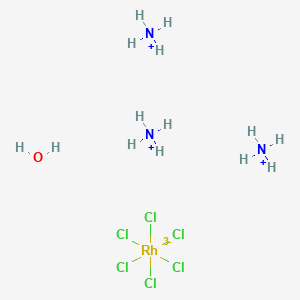
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
